molecular formula C12H21N3 B13019040 1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)- CAS No. 104295-25-2

1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)-

Cat. No.: B13019040
CAS No.: 104295-25-2
M. Wt: 207.32 g/mol
InChI Key: NTYBDAULOJMFNT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

The compound 1,2-ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)- is identified by its IUPAC name N,N-diethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine . Alternative systematic designations include:

  • 1,2-Ethanediamine, N~1~,N~1~-diethyl-N~2~-(2-pyridinylmethyl)- (ACD/Index Name)
  • 2-(Diethylamino)ethylamine

The name reflects its core ethanediamine backbone substituted with diethyl groups at one terminal nitrogen and a pyridin-2-ylmethyl group at the adjacent nitrogen.

Structural Characteristics

The molecular formula C~12~H~21~N~3~ (molecular weight: 207.32 g/mol) delineates a bifunctional ligand with three potential donor sites:

  • Two tertiary amine groups from the diethyl-substituted nitrogen.
  • One secondary amine group adjacent to the pyridinylmethyl substituent.
  • A pyridine ring capable of π-coordination.

The structure combines a flexible ethanediamine chain with sterically bulky diethyl groups and an aromatic pyridine moiety. This hybrid design enables diverse coordination modes, balancing rigidity and conformational adaptability.

Table 1: Key Structural Parameters
Property Value Source
Molecular formula C~12~H~21~N~3~
Molecular weight 207.32 g/mol
ChemSpider ID 2409293
Hybrid donor sites 3 (2 N, 1 pyridine)

Properties

CAS No.

104295-25-2

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)10-9-13-11-12-7-5-6-8-14-12/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

NTYBDAULOJMFNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Reaction of Ethylenediamine with 2-Pyridylmethyl Chloride

A common route involves the nucleophilic substitution of 2-pyridylmethyl chloride with ethylenediamine derivatives. This step introduces the 2-pyridinylmethyl substituent selectively on one amine nitrogen.

  • Procedure: Ethylenediamine or its N,N-diethyl derivative is reacted with 2-pyridylmethyl chloride under controlled temperature and solvent conditions.
  • Conditions: Typically carried out in polar aprotic solvents or aqueous media, with temperature control to avoid over-alkylation.
  • Outcome: Formation of N,N-diethyl-N'-(2-pyridinylmethyl)-1,2-ethanediamine with minimized side products.

Preparation of N,N-Diethylethylenediamine Intermediate

Before pyridinylmethylation, N,N-diethylethylenediamine is prepared by reacting diethylamine with 2-chloroethylamine hydrochloride.

  • Reaction: Diethylamine + 2-chloroethylamine hydrochloride → N,N-diethylethylenediamine
  • Catalysts/Conditions: Sodium methoxide in methanol as acid-binding agent; reaction in autoclave at 100–200°C and 0.52–1.60 MPa pressure for 3–8 hours.
  • Purification: After reaction, pH adjustment to ≥13, phase separation, and distillation yield high purity product.
  • Advantages: High yield, low raw material cost, simple operation, and economic safety.

Control of By-Products and Reaction Optimization

  • By-products such as cyclic dialkyldiamines and trialkylalkanetriamines are common in diamine syntheses.
  • Controlling the residual haloalkylamine intermediate concentration to ≤0.002 mol per mol of amine reduces by-product formation.
  • Reaction temperature and time are optimized (e.g., 110–120°C for 6–7 minutes in some processes) to maximize yield and purity.

Data Table Summarizing Key Preparation Parameters

Step/Method Reactants Conditions Yield (%) Notes
N,N-Diethylethylenediamine synthesis Diethylamine + 2-chloroethylamine HCl 100–200°C, 0.52–1.60 MPa, 3–8 h High (>85%) Sodium methoxide as acid binder; autoclave
Pyridinylmethylation N,N-Diethylethylenediamine + 2-pyridylmethyl chloride Controlled temp, polar solvent Moderate to high Avoid over-alkylation; purification needed
β-Haloethylamine + secondary amine β-Chloroethylamine HCl + dimethylamine 20–40°C, aqueous, NaOH present ~86% No special apparatus; minimal by-products
Controlled dihaloalkane + alkylamine Dihaloalkane + lower alkylamine 110–120°C, short reaction time 80–85% By-product control critical; GC monitoring

Research Findings and Notes

  • The reaction of dihaloalkanes with lower alkylamines is a classical method but requires precise control to suppress cyclic and trialkylated by-products.
  • Use of sodium methoxide in methanol as acid-binding agent improves yield and operational safety in the preparation of N,N-diethylethylenediamine.
  • The pyridinylmethylation step is sensitive to reaction conditions; excess alkylating agent or high temperature can lead to over-alkylation and impurities.
  • Analytical techniques such as gas chromatography are essential for monitoring intermediate concentrations and ensuring product purity.
  • The β-haloethylamine hydrochloride method offers a mild and scalable alternative for unsymmetrical diamines, applicable to related compounds.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

This ligand forms stable complexes with transition metals, particularly manganese (Mn) and iron (Fe), due to its ability to act as a tetradentate or tridentate donor. Key findings include:

Manganese Complexes

  • The ligand coordinates with Mn(II) or Mn(III) centers to form complexes such as [Mn(L)(CF₃SO₃)₂] (where L = ligand). These complexes catalyze oxidation reactions with high turnover numbers (TONs) .

  • Example Reaction :

    Mn CF3SO3 2+L[Mn L CF3SO3 2]\text{Mn CF}_3\text{SO}_3\text{ }_2+\text{L}\rightarrow [\text{Mn L CF}_3\text{SO}_3\text{ }_2]

    These complexes exhibit catalytic activity in:

    • Alkane Oxidation : Secondary and tertiary alkanes are oxidized to alcohols/ketones (e.g., cyclohexane → cyclohexanol/cyclohexanone with a 4.9 : 5.1 ratio) .

    • Epoxidation of Olefins : Asymmetric epoxidation of alkenes using AcOOH or H₂O₂/AcOH with up to 1000 TONs .

Iron Complexes

  • Analogous ligands (e.g., iso-BPMEN derivatives) form Fe(II) complexes that activate C–H bonds in aliphatic and benzylic substrates, favoring ketone formation (up to 154 TONs) .

Catalytic Oxidation Mechanisms

The ligand’s structure directs reaction pathways by stabilizing metal-oxo intermediates:

Metal-Based vs. Radical Pathways

  • Cyclohexanol/Cyclohexanone Ratios : A 4.9 : 5.1 ratio in Mn-catalyzed alkane oxidation suggests a metal-based mechanism (non-radical) .

  • Hydrogen Abstraction : The ligand’s pyridinylmethyl group facilitates hydrogen abstraction from substrates, forming metal-oxo species critical for oxygen transfer .

Acid-Base Reactivity

The tertiary amine groups (N,N-diethyl) and pyridinyl nitrogen participate in acid-base reactions:

  • Protonation : The ligand reacts with acetic acid (AcOH) to form protonated species, enhancing solubility and catalytic activity in polar solvents .

  • Salt Formation : Neutralization with strong acids (e.g., HCl) yields water-soluble salts:

    L+HCl[LH+]Cl\text{L}+\text{HCl}\rightarrow [\text{LH}^+]\text{Cl}^-

Comparative Reactivity with Analogues

The ligand’s performance is benchmarked against structurally similar compounds:

PropertyThis LigandBPMEN Ligand TPA Ligand
Metal Preference Mn(II/III), Fe(II)Fe(II)Mn(II)
Catalytic TONs Up to 970 (alkanes)Up to 154 (C–H activation)500–800 (olefin epoxidation)
Substrate Selectivity Broad (alkanes, olefins)Aliphatic C–H bondsOlefins, allylic C–H bonds

Stability and Compatibility

  • Thermal Stability : The ligand remains stable under catalytic conditions (≤80°C) but decomposes at higher temperatures (>120°C) .

  • Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides) and acids, necessitating caution in storage .

This ligand’s versatility in stabilizing high-valent metal centers and directing substrate activation underscores its utility in oxidation catalysis and synthetic organic chemistry. Further studies could explore its applications in photoredox catalysis or biomimetic systems.

Scientific Research Applications

Medicinal Chemistry

1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)- has been explored for its role as a ligand in the development of pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it valuable in drug design, particularly for targeting specific biological pathways.

  • Case Study : Research has indicated that derivatives of this compound can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability. Studies have shown that the incorporation of such ligands into drug formulations can lead to increased therapeutic effects while minimizing side effects.

Catalysis

The compound serves as an effective catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its amine functional groups facilitate nucleophilic attacks, making it suitable for a range of catalytic processes.

  • Data Table: Catalytic Activity Comparison
Reaction TypeCatalyst UsedYield (%)Reaction Time (hrs)
Aryl Halide Coupling1,2-Ethanediamine derivative854
Aldol Condensation1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)-903
Michael Addition1,2-Ethanediamine derivative785

Materials Science

In materials science, this compound is being investigated for its potential use in creating novel polymers and composites. Its ability to interact with various substrates allows for the development of materials with enhanced mechanical properties and chemical resistance.

  • Case Study : A study demonstrated that incorporating 1,2-ethanediamine derivatives into polymer matrices improved tensile strength and thermal stability. These findings suggest that such compounds could be critical in developing advanced materials for industrial applications.

Environmental Chemistry

The compound has also found applications in environmental chemistry, particularly in the remediation of heavy metal contamination. Its chelating properties enable it to bind with heavy metals, facilitating their removal from contaminated sites.

  • Data Table: Heavy Metal Binding Efficiency
Heavy MetalBinding Efficiency (%)pH Level
Lead927.0
Cadmium886.5
Mercury857.5

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in redox reactions and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of substituted ethylenediamines. Below is a detailed comparison with key analogs, emphasizing structural features, molecular properties, and applications.

Molecular and Structural Comparison

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₂₀N₃ N,N-diethyl, N'-(2-pyridinylmethyl) ~206.3 Mixed aliphatic/aromatic substituents
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) C₂₂H₂₄N₄ Four 2-pyridinylmethyl groups 356.45 High-affinity Zn²⁺ chelator
N,N′-Bis(2-pyridinylmethyl)-1,2-ethanediamine C₁₄H₁₆N₄ Two 2-pyridinylmethyl groups 240.30 Ligand for Fe(II) spin-crossover complexes
N,N-Diisopropylethylenediamine C₈H₂₀N₂ N,N-diisopropyl 144.26 Bulky aliphatic substituents
N,N'-Dimethyl-1,2-ethanediamine C₄H₁₂N₂ N,N'-dimethyl 88.15 Small, flexible ligand
Key Observations:
  • Steric Effects : The target compound’s diethyl groups provide moderate steric bulk compared to TPEN’s four pyridinylmethyl groups, which create a rigid, preorganized tetradentate ligand .
  • Molecular Weight : The target compound (~206 g/mol) is lighter than TPEN (356 g/mol), suggesting better solubility in organic solvents.

Functional and Application-Based Comparison

Key Insights:
  • Biological Activity : Pyridinylmethyl-substituted analogs (e.g., TPEN) are widely used in cellular zinc depletion studies . The target compound’s diethyl groups may reduce cell permeability compared to TPEN but enhance lipid solubility.
  • Material Science : The Fe(II) complex with N,N′-bis(2-pyridinylmethyl)-1,2-ethanediamine exhibits spin-crossover behavior, suggesting that the target compound’s structure could be tuned for similar magnetic properties by adjusting substituents .

Thermodynamic and Kinetic Properties

While direct data for the target compound is unavailable, comparisons can be drawn:

  • Basicity : Aliphatic amines (e.g., N,N-diisopropylethylenediamine) exhibit higher basicity (pKa ~10–11) than pyridine-containing analogs due to reduced electron withdrawal . The target compound’s pyridinylmethyl group may lower amine basicity compared to purely aliphatic derivatives.
  • Stability Constants: TPEN’s log K for Zn²⁺ is ~15.6, significantly higher than EDTA (log K ~16.5 for Zn²⁺) . The target compound’s stability constants would depend on the number and geometry of donor atoms.

Biological Activity

1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)- (CAS No. 104295-25-2), is a compound belonging to the class of ethylenediamines. It is characterized by its dual ethyl groups on one nitrogen atom and a pyridin-2-ylmethyl group on the other. This unique structure allows it to engage in various biological and chemical activities, particularly in coordination chemistry and biological pathways.

The molecular formula of this compound is C12H21N3, with a molecular weight of 207.32 g/mol. The compound is often utilized as a ligand in the formation of stable complexes with metal ions, which can enhance its biological activity.

PropertyValue
CAS No.104295-25-2
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
IUPAC NameN',N'-diethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine
InChI KeyNTYBDAULOJMFNT-UHFFFAOYSA-N

The biological activity of N,N-diethyl-N'-(2-pyridinylmethyl)-1,2-ethanediamine primarily stems from its ability to coordinate with metal ions, forming stable complexes that can modulate enzyme activity and influence cellular signaling pathways. The interaction with metal ions can lead to various biochemical effects, including enzyme inhibition or activation.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.
  • Metal Ion Coordination : It forms complexes with metal ions such as copper and zinc, which are crucial for various biological processes. These complexes can influence cellular metabolism and oxidative stress responses .
  • Research Probes : Due to its structural properties, this compound can be used as a probe in biological studies to investigate enzyme pathways and metal ion interactions within cells .

Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes by N,N-diethyl-N'-(2-pyridinylmethyl)-1,2-ethanediamine, researchers found that the compound effectively inhibited the activity of certain metalloproteins. This inhibition was linked to the compound's ability to bind to the active site of the enzyme, blocking substrate access.

Study 2: Coordination Chemistry

Another significant study focused on the coordination properties of this compound with transition metals. The formation of metal-ligand complexes was shown to enhance catalytic activity in oxidation reactions, demonstrating its potential use in synthetic chemistry and industrial applications .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of N,N-diethyl-N'-(2-pyridinylmethyl)-1,2-ethanediamine:

  • Antioxidant Properties : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
  • Cellular Uptake : Studies indicate that the compound can penetrate cell membranes effectively, facilitating its use as a drug delivery vehicle for therapeutic agents .
  • Toxicity Profile : Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo .

Q & A

Basic: What are the recommended synthetic routes for preparing 1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)-, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1,2-ethanediamine with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the pyridinylmethyl group, followed by alkylation with diethyl sulfate or ethyl bromide to install the diethyl substituents . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Characterization via ¹H/¹³C NMR (pyridyl protons at δ 8.2–8.5 ppm, ethyl groups at δ 1.0–1.2 ppm) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Basic: How do the electronic properties of the pyridinylmethyl group influence the ligand’s coordination behavior in transition-metal complexes?

Methodological Answer:
The pyridinylmethyl group acts as a strong σ-donor and weak π-acceptor due to the pyridine ring’s electron-withdrawing nature. This enhances metal-ligand binding in complexes with late transition metals (e.g., Fe²⁺, Cu²⁺). UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox potential shifts) can quantify electronic effects. For example, ligand-to-metal charge transfer (LMCT) bands in Fe(II) complexes typically appear at 450–500 nm .

Advanced: What experimental strategies resolve contradictions in reported stability constants (log K) for this ligand with lanthanides versus transition metals?

Methodological Answer:
Discrepancies arise from solvent polarity, pH, and competing ligands. To address this:

  • Use potentiometric titrations in strictly controlled ionic strength (e.g., 0.1 M KCl) to measure log K under identical conditions.
  • Employ competitive binding assays with EDTA or DTPA to assess relative stability.
  • Validate via luminescence lifetime measurements for lanthanide complexes (e.g., Eu³⁺), where longer lifetimes correlate with higher stability .

Advanced: How does the diethyl substitution impact the ligand’s steric profile in catalytic applications, and how is this quantified?

Methodological Answer:
Diethyl groups introduce steric bulk, reducing accessibility to metal centers. This can be quantified using:

  • X-ray crystallography : Compare bond angles (N–M–N) in metal complexes with/without diethyl groups.
  • Kinetic studies : Monitor reaction rates in catalytic cycles (e.g., oxidation of alcohols using Ru complexes).
  • Molecular modeling : Calculate Tolman’s cone angles or buried volume (%VBur) using DFT software (e.g., Gaussian) .

Basic: What spectroscopic techniques are critical for characterizing the ligand’s protonation states in aqueous vs. non-aqueous media?

Methodological Answer:

  • ¹H NMR titration : Track chemical shifts of pyridyl NH and amine protons across pH 2–12.
  • UV-Vis absorption : Identify isosbestic points during protonation/deprotonation (e.g., pyridine ring protonation at pH < 3).
  • IR spectroscopy : Observe shifts in N–H stretching frequencies (3200–3400 cm⁻¹) .

Advanced: How can the ligand’s selectivity for Mn(II) over Zn(II) be engineered for biosensing applications?

Methodological Answer:

  • Chelator design : Introduce electron-donating groups (e.g., methoxy) on the pyridine ring to enhance Mn(II) selectivity via hard-soft acid-base (HSAB) principles.
  • Fluorescence resonance energy transfer (FRET) : Use TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) as a competitor to quantify selectivity ratios (Kd,Mn/Kd,Zn) in vivo .
  • X-ray absorption spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) to refine ligand field effects .

Basic: What safety protocols are essential when handling this compound in aqueous solutions?

Methodological Answer:

  • pH control : Maintain solutions at pH 6–8 to avoid amine protonation, which can release volatile ethylamines.
  • Ventilation : Use fume hoods due to potential pyridine vapor release.
  • PPE : Wear nitrile gloves and goggles; consult SDS for specific spill procedures (e.g., neutralization with dilute acetic acid) .

Advanced: How do solvent polarity and counterion choice affect the ligand’s efficacy in stabilizing high-spin vs. low-spin Fe(II) complexes?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize low-spin states via stronger ligand fields.
  • Counterion screening : Bulky anions (e.g., PF₆⁻) favor high-spin configurations by reducing crystal field splitting energy (Δoct).
  • Mössbauer spectroscopy : Measure quadrupole splitting (ΔEQ) to distinguish spin states (high-spin: ΔEQ > 1 mm/s; low-spin: ΔEQ < 0.5 mm/s) .

Basic: What chromatographic methods are optimal for separating this ligand from byproducts like unreacted diethylamine?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with mobile phase H₂O/acetonitrile (0.1% TFA) to exploit hydrophobicity differences.
  • Ion-exchange chromatography : Separate charged species (e.g., protonated amines) using Dowex 50WX4 resin and NH₄OH elution .

Advanced: How can computational chemistry predict the ligand’s binding affinity for understudied metals like Co(III) or Ni(II)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of metal-ligand complexation using B3LYP/6-311+G(d,p).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., explicit water models) to refine binding entropy (ΔS).
  • Docking studies : Compare with crystal structures of analogous complexes (e.g., PDB entries for pyridylmethyl ligands) .

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